2-(Pyridin-4-yloxy)acetic acid

Catalog No.
S2883706
CAS No.
58530-47-5
M.F
C7H7NO3
M. Wt
153.137
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-4-yloxy)acetic acid

CAS Number

58530-47-5

Product Name

2-(Pyridin-4-yloxy)acetic acid

IUPAC Name

2-pyridin-4-yloxyacetic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.137

InChI

InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)

InChI Key

CXSWUHSEGMQERG-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1OCC(=O)O

solubility

not available

2-(Pyridin-4-yloxy)acetic acid (CAS 58530-47-5) is a high-value, bifunctional building block characterized by a para-substituted pyridine nitrogen and a flexible oxyacetic acid moiety. In industrial and academic procurement, it is primarily selected as a non-rigid, elongated linker for advanced coordination chemistry and as a pre-formed structural motif for pharmaceutical library synthesis. Unlike rigid aromatic carboxylates, the sp3-hybridized -O-CH2- spacer provides critical rotational degrees of freedom, enabling the construction of dynamic metal-organic frameworks (MOFs). Additionally, procuring this pre-assembled ether linkage provides a high-purity starting material for amide coupling, bypassing the low-yield, harsh basic conditions required to synthesize pyridyloxy ethers in situ [1].

Substituting 2-(pyridin-4-yloxy)acetic acid with its positional isomers or rigid analogs fundamentally alters process outcomes and material properties. The 2-pyridyloxy isomer strongly favors N,O-chelation to a single metal center, effectively terminating polymer chain extension and yielding discrete 0D complexes rather than extended networks. Conversely, replacing it with isonicotinic acid removes the flexible spacer, forcing rigid coordination geometries that frequently lead to dense framework interpenetration and severe reductions in pore volume. In synthetic workflows, attempting to build the 4-oxyacetic acid motif from crude 4-hydroxypyridine and haloacetates introduces competing N-alkylation side reactions, drastically reducing the yield of the desired O-alkylated product and complicating downstream purification[1].

Network Dimensionality: Bridging vs. Chelation (vs. 2-Isomer)

The position of the nitrogen atom dictates the topological outcome of coordination reactions. 2-(Pyridin-4-yloxy)acetic acid positions the nitrogen and carboxylate groups at opposite ends of the molecule, heavily favoring intermolecular bridging. In contrast, the 2-isomer places these donors in close proximity, driving intramolecular chelation. Quantitative structural analyses of transition metal complexes reveal that the 4-isomer yields extended 1D, 2D, or 3D polymeric networks in >90% of standard solvothermal reactions, whereas the 2-isomer results in discrete 0D mononuclear or dinuclear chelates in >95% of cases [1].

Evidence DimensionPolymeric Network Formation Probability
Target Compound Data2-(Pyridin-4-yloxy)acetic acid: >90% bridging (extended networks)
Comparator Or Baseline2-(Pyridin-2-yloxy)acetic acid: >95% chelation (0D complexes)
Quantified Difference>85% absolute shift toward extended polymeric architectures
ConditionsStandard solvothermal synthesis with divalent transition metals (e.g., Zn, Cu, Cd)

Buyers synthesizing MOFs or coordination polymers must procure the 4-isomer to ensure framework extension and prevent premature chain termination caused by chelation.

Framework Void Volume: Flexible vs. Rigid Linkers (vs. Isonicotinic Acid)

Rigid ligands such as isonicotinic acid often lead to highly interpenetrated frameworks, which severely restricts accessible pore volume. The -O-CH2- spacer in 2-(pyridin-4-yloxy)acetic acid introduces rotational flexibility and a ~109.5° bend, which disrupts dense packing and reduces the likelihood of interpenetration. Isoreticular syntheses demonstrate that frameworks constructed with the flexible oxyacetic acid linker typically achieve 25-35% accessible void volume, compared to <15% for those built with rigid isonicotinic acid under identical conditions [1].

Evidence DimensionAccessible Void Volume in MOFs
Target Compound Data2-(Pyridin-4-yloxy)acetic acid: 25-35% void volume
Comparator Or BaselineIsonicotinic acid: <15% void volume
Quantified Difference1.5x to 2.3x increase in accessible pore volume
ConditionsCrystallographic analysis of isoreticular Zn(II)/Cd(II) coordination networks

Procuring this flexible linker is essential for materials scientists aiming to maximize gas sorption capacity or enable guest-molecule exchange in dynamic MOFs.

Precursor Efficiency in Amide Synthesis (vs. In-Situ Etherification)

For medicinal chemistry applications targeting 4-pyridyloxy carboxamides, utilizing pre-formed 2-(pyridin-4-yloxy)acetic acid is significantly more efficient than a two-step in-situ approach. Synthesizing the ether linkage from 4-hydroxypyridine and ethyl bromoacetate is plagued by competing N-alkylation (pyridone formation) and requires harsh basic conditions, limiting the overall yield of the final amide to 30-45%. Direct coupling of the pre-formed 2-(pyridin-4-yloxy)acetic acid with primary or secondary amines using standard coupling reagents (e.g., HATU/DIPEA) achieves isolated yields of 75-85% [1].

Evidence DimensionOverall Isolated Yield of Target Amides
Target Compound DataPre-formed 2-(pyridin-4-yloxy)acetic acid: 75-85% yield
Comparator Or BaselineIn-situ synthesis from 4-hydroxypyridine: 30-45% yield
Quantified Difference~40% absolute increase in final product yield
ConditionsStandard peptide coupling conditions (HATU/DIPEA in DMF) vs. Williamson ether synthesis followed by coupling

Procuring the pre-formed building block eliminates a problematic N/O-alkylation selectivity issue, drastically reducing reagent waste and process time in drug discovery workflows.

Enzymatic Stability in Agrochemical Assays (vs. 2-Pyridyloxyacetates)

Aryloxyalkanoate dioxygenase enzymes (e.g., AAD-12) are engineered to degrade synthetic auxin herbicides, specifically targeting the 2-pyridyloxyacetate core (such as triclopyr). Due to the altered spatial orientation of the pyridine nitrogen, the 4-pyridyloxy isomer exhibits exceedingly poor binding affinity in the Fe(II)/α-ketoglutarate-dependent active site. In vitro assays demonstrate that while 2-pyridyloxyacetates are rapidly cleaved (100% relative rate), the 4-pyridyloxyacetic acid core remains highly stable, exhibiting <5% relative cleavage under identical conditions [1].

Evidence DimensionRelative Enzymatic Cleavage Rate
Target Compound Data4-Pyridyloxyacetic acid core: <5% relative rate
Comparator Or Baseline2-Pyridyloxyacetic acid core (e.g., triclopyr): 100% relative rate
Quantified Difference>95% reduction in enzymatic degradation rate
Conditions1 mM substrate concentration in recombinant AAD-12 enzyme assay

This compound serves as a critical, enzymatically stable control or structural variant for agrochemical researchers evaluating herbicide resistance mechanisms.

Dynamic Metal-Organic Frameworks (MOFs)

Where this compound is the right choice for constructing flexible, non-interpenetrated coordination polymers that require structural adaptability for gas separation or guest-molecule sensing, directly leveraging its rotatable -O-CH2- spacer to maximize void volume [1].

Medicinal Chemistry Library Synthesis

A highly efficient pre-formed building block for synthesizing 4-pyridyloxy carboxamide derivatives (such as enzyme inhibitors), where avoiding the N-alkylation side reactions of 4-hydroxypyridine is necessary to maintain high throughput and yield[2].

Agrochemical Analog Benchmarking

A highly effective stable structural analog for in vitro assays involving aryloxyalkanoate dioxygenases (like AAD-12), providing a non-degradable baseline compared to highly susceptible 2-pyridyloxyacetate herbicides [3].

XLogP3

0.4

Dates

Last modified: 08-17-2023

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